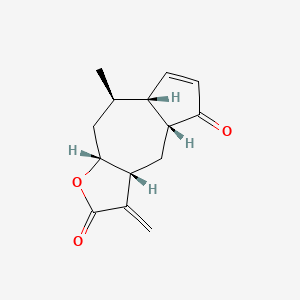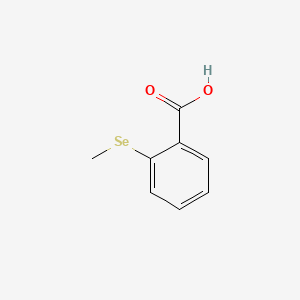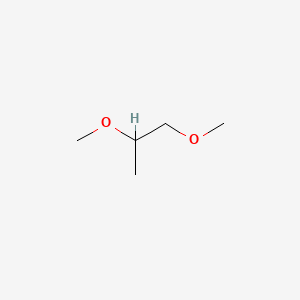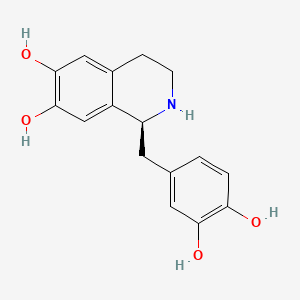
(S)-Norlaudanosoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-norlaudanosoline is a norlaudanosoline. It is an enantiomer of a (R)-norlaudanosoline.
Applications De Recherche Scientifique
Biosynthesis in Yeast
(S)-Norlaudanosoline is involved in the biosynthesis of certain alkaloids in yeast. Li and Smolke (2016) demonstrated the engineering of yeast to produce noscapine, a potential anticancer drug, from norlaudanosoline. They achieved this by reconstituting a 14-step biosynthetic pathway from norlaudanosoline in yeast, using 16 plant enzymes. This method enabled the production of noscapine and related pathway intermediates, advancing drug discovery in this field (Li & Smolke, 2016).
Enzyme Characterization
The enzyme dynamics involved in alkaloid biosynthesis using (S)-Norlaudanosoline have been studied. Chang, Hagel, and Facchini (2015) focused on O-methyltransferases in the medicinal plant Glaucium flavum, using norlaudanosoline as a substrate. Their work contributes to understanding the enzymatic processes in alkaloid biosynthesis (Chang, Hagel, & Facchini, 2015).
Neuroblastoma Cell Research
(S)-Norlaudanosoline's role in endogenous morphine synthesis in human neuroblastoma cells was explored by Boettcher et al. (2005). They found that human neuroblastoma cells can synthesize morphine, with (S)-Norlaudanosoline being a key precursor in this process. This discovery is significant for understanding the biosynthesis of morphine in human cells (Boettcher et al., 2005).
Machine Learning in Alkaloid Production
Vavricka et al. (2021) applied machine learning to predict and select plant enzymes that could work with norlaudanosoline in microbial biosynthesis pathways. This innovative approach can enhance the production of benzylisoquinoline alkaloids, demonstrating the potential of machine learning in biotechnological applications (Vavricka et al., 2021).
Metabolic Profiling
Cardoso-Taketa et al. (2008) used metabolic profiling to analyze Galphimia glauca, which involves norlaudanosoline. Their research aimed at understanding the plant's anxiolytic and sedative properties, providing insights into the role of norlaudanosoline in these medicinal effects (Cardoso-Taketa et al., 2008).
Propriétés
Nom du produit |
(S)-Norlaudanosoline |
|---|---|
Formule moléculaire |
C16H17NO4 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
(1S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,12,17-21H,3-5H2/t12-/m0/s1 |
Clé InChI |
ABXZOXDTHTTZJW-LBPRGKRZSA-N |
SMILES isomérique |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
SMILES canonique |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5,6',12-Trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate](/img/structure/B1201513.png)
![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)



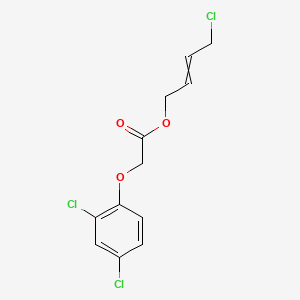
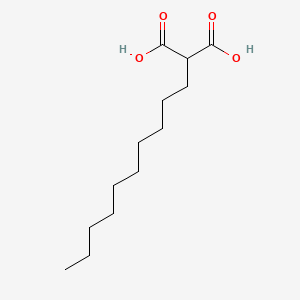
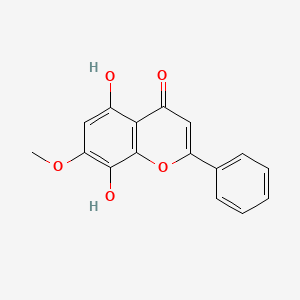
![(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol](/img/structure/B1201530.png)
